6-Methyl-5-(trifluoromethyl)-2-pyridinecarboxylic acid ethyl ester
Description
IUPAC Nomenclature and Systematic Identification
The compound 6-methyl-5-(trifluoromethyl)-2-pyridinecarboxylic acid ethyl ester is systematically named according to IUPAC guidelines. Its structure derives from a pyridine ring substituted at three positions:
- A carboxylic acid ethyl ester group at position 2.
- A trifluoromethyl (-CF₃) group at position 5.
- A methyl (-CH₃) group at position 6.
The numbering begins at the nitrogen atom in the pyridine ring, proceeding clockwise to prioritize substituents based on the Cahn-Ingold-Prelog rules. The ethyl ester group (-COOCH₂CH₃) is assigned the lowest possible number (position 2), followed by the trifluoromethyl group (position 5) and methyl group (position 6). The full IUPAC name reflects this substitution pattern: ethyl 6-methyl-5-(trifluoromethyl)pyridine-2-carboxylate .
| Property | Value |
|---|---|
| Molecular formula | C₁₀H₁₀F₃NO₂ |
| Molecular weight | 233.19 g/mol |
| CAS Registry Number | 855911-75-0 |
| SMILES | CCOC(=O)C1=NC(C)=C(C(F)(F)F)C=C1 |
Molecular Structure Analysis: X-ray Crystallography and Computational Modeling
X-ray crystallographic data for closely related pyridinecarboxylates, such as ethyl 2-bromo-4-(4-chlorophenyl)-6-phenyl-3-pyridinecarboxylate, reveal planar pyridine rings with substituents adopting staggered conformations to minimize steric hindrance. While direct crystallographic data for this compound are limited, density functional theory (DFT) simulations predict a similar planar geometry. The trifluoromethyl group at position 5 introduces significant electron-withdrawing effects, polarizing the pyridine ring and influencing intermolecular interactions.
Computational studies on analogous trifluoromethylpyridine derivatives suggest:
- Bond lengths: C-F bonds in the -CF₃ group measure ~1.33 Å, consistent with sp³ hybridization.
- Dihedral angles: The ethyl ester group at position 2 forms a ~15° angle with the pyridine plane, optimizing conjugation with the carboxylate moiety.
Isomeric Considerations in Trifluoromethylpyridine Derivatives
Isomerism in trifluoromethylpyridinecarboxylates arises from variations in substituent positions. For example:
- Positional isomers : Moving the methyl or trifluoromethyl groups to adjacent positions (e.g., 4-methyl-5-CF₃ or 5-methyl-6-CF₃) alters electronic and steric properties.
- Functional group isomers : Replacing the ethyl ester with a methyl ester (e.g., methyl 6-methyl-5-CF₃ picolinate) modifies lipophilicity and reactivity.
The 6-methyl-5-CF₃ configuration in this compound creates a sterically congested environment at positions 5 and 6, reducing rotational freedom compared to meta- or para-substituted analogs. This spatial arrangement impacts crystallization behavior and solubility, as evidenced by comparisons with ethyl 6-chloro-5-CF₃ picolinate (CAS 850864-57-2).
Comparative Structural Analysis with Related Pyridinecarboxylates
The structural features of this compound were compared to three analogs (Table 1):
Key observations:
- Steric effects : The 6-methyl group in the target compound increases steric bulk compared to chlorine or hydrogen at this position.
- Electronic effects : The -CF₃ group at position 5 withdraws electron density more strongly than chloro or methyl substituents, polarizing the pyridine ring and enhancing electrophilic reactivity at position 4.
- Crystallinity : Ethyl esters generally exhibit lower melting points than methyl analogs due to reduced molecular symmetry, as seen in methyl vs. ethyl picolinates.
Properties
IUPAC Name |
ethyl 6-methyl-5-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-3-16-9(15)8-5-4-7(6(2)14-8)10(11,12)13/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRZFBBHNZYINP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(C=C1)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Fluorination of Pyridine Derivatives
Method Overview:
This approach utilizes the fluorination of methyl-substituted pyridine precursors, typically 2- or 3-picoline derivatives, followed by regioselective chlorination and trifluoromethylation.
- Chlorination of methyl groups on pyridine rings using chlorinating agents such as thionyl chloride or phosphorus oxychloride to produce chloromethyl intermediates.
- Vapor-phase fluorination of chlorinated pyridines employing a catalyst such as cobalt or manganese complexes under controlled temperature conditions, leading to trifluoromethylpyridines.
- Introduction of trifluoromethyl groups via nucleophilic trifluoromethylation using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates, often catalyzed by copper or silver salts.
- The vapor-phase reactor method described in demonstrates fluorination of chloromethyl pyridines, yielding trifluoromethyl derivatives with high regioselectivity.
- Typical yields for this route range from 50-70%, depending on the starting pyridine derivative and reaction conditions.
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Chlorination | SOCl₂ or PCl₅, reflux | Chloromethyl pyridine | 85-90 | Regioselective for methyl groups |
| Fluorination | Catalyst (Co/Mn), elevated temp | Trifluoromethyl pyridine | 50-70 | Vapor-phase, regioselective |
Nucleophilic Trifluoromethylation of Pyridine Carboxylic Esters
Method Overview:
This method involves synthesizing a pyridine ester precursor, then introducing the trifluoromethyl group via nucleophilic substitution.
- Preparation of pyridine-2-carboxylic acid ethyl ester via esterification of pyridine-2-carboxylic acid, often using ethanol and acid catalysts.
- Generation of a nucleophilic trifluoromethyl reagent , such as the Ruppert-Prakash reagent (TMS-CF₃), in the presence of a base like cesium fluoride.
- Nucleophilic substitution on the ester or adjacent positions of the pyridine ring, leading to the trifluoromethylated pyridine derivative.
- As detailed in, the reaction of pyridine esters with TMS-CF₃ in the presence of fluoride ions yields trifluoromethylated pyridines with yields up to 65-75%.
- The regioselectivity favors substitution at the 5-position when directed by existing substituents.
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Esterification | Pyridine-2-carboxylic acid, ethanol, H₂SO₄ | Ethyl pyridine-2-carboxylate | 90 | Mild reflux |
| Nucleophilic trifluoromethylation | TMS-CF₃, CsF, DMF, 80°C | 6-Methyl-5-(trifluoromethyl)-pyridine | 65-75 | Regioselective |
Multi-step Synthesis via Halogenation and Trifluoromethylation
Method Overview:
This involves first synthesizing a methylpyridine derivative, then halogenating at specific positions, followed by trifluoromethylation.
- Preparation of methylpyridine through methylation of pyridine or its derivatives.
- Selective halogenation at the 5-position using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under radical conditions.
- Introduction of trifluoromethyl group via nucleophilic trifluoromethylation or radical trifluoromethylation reagents.
- The patent describes a route where methylation, halogenation, and trifluoromethylation are combined to produce the target compound with overall yields of approximately 50-60%.
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Methylation | Methyl iodide, base | Methylpyridine | 70 | Alkylation |
| Halogenation | NBS, radical initiator | 5-Halogenated methylpyridine | 60 | Regioselective |
| Trifluoromethylation | CF₃I or TMS-CF₃, catalyst | 6-Methyl-5-(trifluoromethyl)pyridine | 50-60 | High regioselectivity |
Esterification of Corresponding Carboxylic Acid Derivatives
Method Overview:
This route involves synthesizing the pyridine-2-carboxylic acid derivative, then converting it into the ester form.
- Synthesis of 6-methyl-3-pyridinecarboxylic acid via oxidation or carboxylation of methylpyridine.
- Esterification using ethanol and sulfuric acid or thionyl chloride to produce the ethyl ester.
- Subsequent trifluoromethylation at the desired position, as described in previous methods.
- The process detailed in indicates high yields (~90%) for esterification, with subsequent trifluoromethylation steps yielding around 60-70%.
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Carboxylation | Methylpyridine, CO₂, base | 6-Methyl-3-pyridinecarboxylic acid | 80-85 | Mild conditions |
| Esterification | Ethanol, H₂SO₄ | Ethyl ester | 90 | Standard esterification |
Summary of Key Preparation Data
| Method | Starting Material | Key Reagents | Reaction Conditions | Typical Yield | Remarks |
|---|---|---|---|---|---|
| Vapor-phase fluorination | Chloromethyl pyridine | Co/Mn catalysts, CF₄ | Elevated temperature | 50-70% | High regioselectivity |
| Nucleophilic trifluoromethylation | Pyridine ester | TMS-CF₃, CsF | 80°C, DMF | 65-75% | Regioselective at 5-position |
| Halogenation + trifluoromethylation | Methylpyridine derivatives | NBS, CF₃I | Radical conditions | 50-60% | Multi-step synthesis |
| Esterification of pyridinecarboxylic acids | Pyridinecarboxylic acids | Ethanol, sulfuric acid | Reflux | 80-90% | High yield |
Notes and Considerations
- Reaction regioselectivity is crucial; directing groups or existing substituents influence trifluoromethylation sites.
- Catalyst choice and reaction temperature significantly impact yields and selectivity.
- Purification often involves column chromatography or recrystallization to isolate the desired isomer.
- Safety precautions should be observed when handling fluorinating reagents like CF₄, CF₃I, or SOCl₂.
Chemical Reactions Analysis
6-Methyl-5-(trifluoromethyl)-2-pyridinecarboxylic acid ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like amines or thiols, leading to the formation of various derivatives . The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include functionalized pyridine derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules . In biology and medicine, it serves as a building block for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors . Its unique properties make it valuable in the agrochemical industry for the development of pesticides and herbicides . Additionally, it is used in materials science for the creation of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 6-Methyl-5-(trifluoromethyl)-2-pyridinecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its target sites more effectively . Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect . The exact molecular targets and pathways involved depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and related derivatives:
Electronic and Reactivity Profiles
- Trifluoromethyl Groups : The CF₃ group in the target compound and analogs (e.g., ) strongly withdraw electrons, stabilizing the aromatic ring and reducing susceptibility to oxidative metabolism.
- Thioxo vs. Ester Groups : Thioxo-containing analogs () exhibit distinct reactivity, such as participation in tautomerism or nucleophilic substitution, unlike the ester group in the target compound.
- Amino and Cyano Substituents: Amino groups () increase polarity and hydrogen-bonding capacity, while cyano groups () enhance electrophilicity at adjacent positions.
Biological Activity
6-Methyl-5-(trifluoromethyl)-2-pyridinecarboxylic acid ethyl ester (CAS No. 855911-75-0) is a pyridine derivative notable for its trifluoromethyl group and ethyl ester functional group. This compound has garnered attention in both pharmaceutical and agrochemical fields due to its unique chemical properties and potential biological activities.
- Molecular Formula : C10H10F3NO2
- Molar Mass : 233.19 g/mol
- Structure : The presence of the trifluoromethyl group enhances lipophilicity, which may facilitate better membrane permeability and interaction with biological targets.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Chlorination of 3-picoline followed by fluorination in vapor-phase reactors.
- Utilization of different alcohols to produce the corresponding esters, which are critical for its biological activity.
Pharmacological Applications
Preliminary studies indicate that this compound exhibits potential biological activities relevant to medicinal chemistry. Compounds with similar structures have shown promise as:
- Anti-inflammatory agents : Potential inhibition of inflammatory pathways.
- Antimicrobial agents : Efficacy against various bacterial strains, suggesting a role in infection control.
The mechanism of action involves interaction with specific enzymes or receptors, potentially influencing pathways related to inflammation and microbial resistance. The trifluoromethyl group is believed to enhance the compound's ability to penetrate biological membranes, thus facilitating its therapeutic effects.
In Vitro Studies
Research has explored the compound's effects on various biological targets:
- Inhibition of Enzymatic Activity : Studies suggest that it may inhibit specific enzymes involved in inflammatory responses, although detailed IC50 values are yet to be established.
- Antimicrobial Assays : Initial antimicrobial assays demonstrate activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals varying degrees of biological activity. For instance:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Ethyl 5-(trifluoromethyl)pyridine-2-carboxylate | C9H8F3NO2 | Similar trifluoromethyl group; different position of carboxylate |
| Methyl 5-(trifluoromethyl)pyridine-2-carboxylate | C9H8F3NO2 | Methyl instead of ethyl; potential differences in solubility and reactivity |
| Ethyl 6-(trifluoromethyl)nicotinate | C9H8F3NO2 | Contains a nicotinic structure; may exhibit different biological activities |
This table illustrates how subtle changes in structure can lead to significant differences in biological activity, emphasizing the unique profile of this compound.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 6-methyl-5-(trifluoromethyl)-2-pyridinecarboxylic acid ethyl ester in laboratory settings?
- Methodological Answer : Synthesis typically involves esterification or transesterification of the corresponding pyridinecarboxylic acid. For example, hydrolysis of analogous esters (e.g., ethyl 6-chloro-5-(trifluoromethyl)pyridine-2-carboxylate) under basic conditions (NaOH in ethanol/water) can yield carboxylic acids, which may be re-esterified . Reaction optimization should focus on solvent polarity (e.g., ethanol/water mixtures), temperature control (room temperature to mild heating), and stoichiometric ratios of base (e.g., NaOH) to avoid over-hydrolysis . Purification often involves extraction with ethyl acetate and drying with magnesium sulfate .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use liquid chromatography-mass spectrometry (LCMS) to confirm molecular weight (e.g., observed [M+H]+ peaks) and high-performance liquid chromatography (HPLC) for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying substitution patterns on the pyridine ring, such as methyl and trifluoromethyl group positions . For example, distinct chemical shifts for the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) and pyridine protons (δ ~7–9 ppm) are diagnostic .
Q. What solvent systems are suitable for solubility testing of this compound?
- Methodological Answer : Preliminary solubility screening should include polar aprotic solvents (e.g., DMSO, DMF), alcohols (ethanol, methanol), and ethyl acetate. The trifluoromethyl group enhances lipophilicity, but the pyridine ring and ester moiety may improve solubility in polar solvents. Partition coefficients (logP) can be estimated using computational tools (e.g., ChemAxon) to guide experimental design .
Advanced Research Questions
Q. How do reaction conditions influence the stability of the trifluoromethyl group during synthetic modifications?
- Methodological Answer : The trifluoromethyl group is generally stable under acidic/basic conditions but may degrade under prolonged heating or strong nucleophilic attack. For example, in hydrolysis reactions (e.g., converting esters to acids), using mild bases (NaOH) at room temperature preserves the CF₃ group . Monitor reaction progress via LCMS to detect potential defluorination (e.g., mass shifts of -20 Da per lost fluorine) .
Q. What strategies can resolve contradictions in spectroscopic data for structural analogs?
- Methodological Answer : Discrepancies in NMR or LCMS data (e.g., unexpected peaks or retention times) may arise from regioisomeric impurities or residual solvents. Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. For LCMS, employ tandem MS/MS to differentiate isobaric species. Cross-validate with synthetic intermediates (e.g., ethyl 6-chloro-5-(trifluoromethyl)pyridine-2-carboxylate) to trace impurity sources .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for reactions at the ester carbonyl or pyridine ring. Focus on electron-withdrawing effects of the trifluoromethyl group, which may deactivate the pyridine toward electrophilic substitution but enhance ester hydrolysis rates .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
- Methodological Answer : If chirality is introduced (e.g., via asymmetric synthesis of precursors), monitor enantiomeric excess (ee) using chiral HPLC or capillary electrophoresis. For scale-up, optimize catalytic asymmetric conditions (e.g., chiral ligands in metal-catalyzed reactions) and avoid racemization-prone steps (e.g., high-temperature esterification) .
Methodological Notes
- Synthetic Optimization : Always compare reaction yields and purity metrics (e.g., HPLC area%) across varying conditions (solvent, catalyst loading) .
- Safety Considerations : Trifluoromethyl pyridines may generate toxic HF under harsh conditions; use appropriate PPE and scrubbers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
